molecular formula C18H32N2O B6120538 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

Numéro de catalogue B6120538
Poids moléculaire: 292.5 g/mol
Clé InChI: SSPFJMRQQUAFHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Mécanisme D'action

As mentioned, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide works by inhibiting GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing inhibitory neurotransmission, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide may help to reduce the activity of hyperexcitable neurons, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been shown to increase brain GABA levels in animal models and humans. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been studied for its potential use in treating anxiety and addiction, as increased GABA levels in the brain have been linked to reduced anxiety and decreased drug-seeking behavior.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide is relatively stable and can be easily synthesized in large quantities.
One limitation of 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, as with any experimental drug, there may be unforeseen side effects or interactions with other drugs.

Orientations Futures

There are several potential future directions for research on 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, particularly for alcohol and cocaine addiction. Additionally, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide may have applications in the treatment of certain types of epilepsy and anxiety disorders. Further research is needed to fully understand the safety and efficacy of 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide in humans and to explore its potential therapeutic applications.

Méthodes De Synthèse

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of cyclohexylmethylamine with ethyl cyanoacetate to form 1-(cyclohexylmethyl)-4-piperidinone. This intermediate is then reacted with cyclopropylamine to form the final product, 3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide.

Applications De Recherche Scientifique

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.

Propriétés

IUPAC Name

3-[1-(cyclohexylmethyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O/c21-18(19-17-7-8-17)9-6-15-10-12-20(13-11-15)14-16-4-2-1-3-5-16/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPFJMRQQUAFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.